molecular formula C6H5NaO4S B13836758 Sodium,3-(1-sulfohex-5-yn-3-yloxy)hex-5-yne-1-sulfonate

Sodium,3-(1-sulfohex-5-yn-3-yloxy)hex-5-yne-1-sulfonate

Cat. No.: B13836758
M. Wt: 196.16 g/mol
InChI Key: WMWWCXQEKMLCMB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propargyl-3-sulfopropyl ether sodium salt is synthesized through the reaction of 1,3-propanesultone with propargyl alcohol . The specific synthesis steps are as follows:

Industrial Production Methods: In industrial settings, the production of Propargyl-3-sulfopropyl ether sodium salt involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: Propargyl-3-sulfopropyl ether sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Propargyl-3-sulfopropyl ether sodium salt involves its interaction with metal ions during the electroplating process. The compound adsorbs onto the metal surface, reducing surface tension and promoting uniform deposition of the metal. This results in a smoother and brighter plated surface . The sulfonate group enhances the solubility of the compound in aqueous solutions, facilitating its use in electroplating baths .

Comparison with Similar Compounds

Uniqueness: Propargyl-3-sulfopropyl ether sodium salt is unique due to its specific combination of propargyl and sulfonate groups, which provide distinct electrochemical properties. The sodium ion enhances its solubility and reactivity in aqueous solutions, making it particularly effective in electroplating applications .

Properties

Molecular Formula

C6H5NaO4S

Molecular Weight

196.16 g/mol

IUPAC Name

sodium;3-prop-2-ynoxyprop-1-yne-1-sulfonate

InChI

InChI=1S/C6H6O4S.Na/c1-2-4-10-5-3-6-11(7,8)9;/h1H,4-5H2,(H,7,8,9);/q;+1/p-1

InChI Key

WMWWCXQEKMLCMB-UHFFFAOYSA-M

Canonical SMILES

C#CCOCC#CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.